5-(1-Hydroxypropan-2-yl)isolongifol-4-ene
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Overview
Description
5-(1-hydroxypropan-2-yl)isolongifol-4-ene is an isolongifolane sesquiterpenoid.
Scientific Research Applications
Cardioprotective Agents
The compound 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides, closely related to 5-(1-Hydroxypropan-2-yl)isolongifol-4-ene, has been found effective as a malonyl-coenzyme A decarboxylase inhibitor. This inhibition could be beneficial for the treatment of ischemic heart diseases due to its potent stimulation of glucose oxidation in rat hearts, leading to improved cardiac efficiency and function (Cheng et al., 2006).
Molecular Rearrangement Studies
The study of molecular rearrangements of longipinane derivatives, which include compounds structurally similar to this compound, provides insights into the formation of new hydrocarbon skeletons through Wagner-Meerwein rearrangements. This contributes to the understanding of structural transformations in organic chemistry (Román et al., 2002).
Solvent Effects on Isomer Distribution
A study examining the distribution of configurational and conformational isomers of compounds similar to this compound, highlights the impact of different solvents on isomer distribution. This research contributes to the broader understanding of chemical behavior in various solvent environments (Ren et al., 2008).
Antifungal and Antibacterial Activities
Research on compounds structurally related to this compound, such as pseudaboydins and isobenzofuranone derivatives, has revealed potential antifungal and antibacterial properties. These findings are significant in the search for new treatments against various microbial pathogens (Lan et al., 2014).
Properties
Molecular Formula |
C18H30O |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]propan-1-ol |
InChI |
InChI=1S/C18H30O/c1-12(11-19)14-7-8-16(2,3)18-9-6-13(10-18)17(4,5)15(14)18/h7,12-13,15,19H,6,8-11H2,1-5H3/t12?,13-,15?,18-/m0/s1 |
InChI Key |
LJYDKYKZGGROIV-BGSKQBQJSA-N |
Isomeric SMILES |
CC(CO)C1=CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
Canonical SMILES |
CC(CO)C1=CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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